![molecular formula C17H10O B13136109 2H-Benzo[7,8]fluoreno[1,2-b]oxirene CAS No. 246-62-8](/img/structure/B13136109.png)
2H-Benzo[7,8]fluoreno[1,2-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzo[7,8]fluoreno[1,2-b]oxirene is a complex organic compound with the molecular formula C17H10O It is characterized by a fused ring structure that includes both benzene and fluorene moieties, along with an oxirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[7,8]fluoreno[1,2-b]oxirene typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2H-Benzo[7,8]fluoreno[1,2-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or other oxygenated compounds, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2H-Benzo[7,8]fluoreno[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism by which 2H-Benzo[7,8]fluoreno[1,2-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved can vary depending on the specific application, but generally include modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Fluorene: A simpler compound with a similar core structure but lacking the oxirene ring.
Benzofluorene: Another related compound with fused benzene and fluorene rings.
Oxirene Derivatives: Compounds with similar oxirene rings but different substituents.
Uniqueness
2H-Benzo[7,8]fluoreno[1,2-b]oxirene is unique due to the combination of its fused ring structure and the presence of the oxirene ring. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
246-62-8 |
|---|---|
Molecular Formula |
C17H10O |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-oxapentacyclo[8.8.0.02,8.05,7.011,16]octadeca-1(10),2,5(7),8,11,13,15,17-octaene |
InChI |
InChI=1S/C17H10O/c1-2-4-11-10(3-1)5-6-12-13-7-8-16-17(18-16)15(13)9-14(11)12/h1-7,9H,8H2 |
InChI Key |
JTFNBOVUXWWTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=C(C=C2C4=C1O4)C5=CC=CC=C5C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
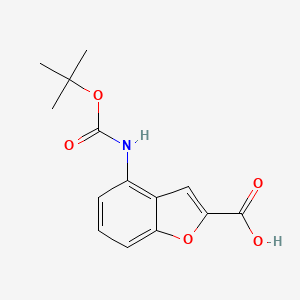
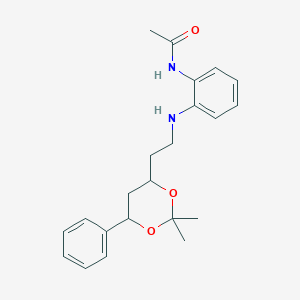
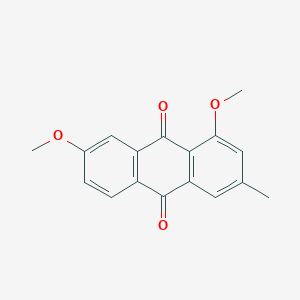
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
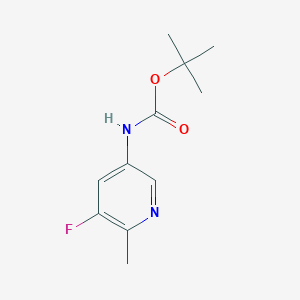
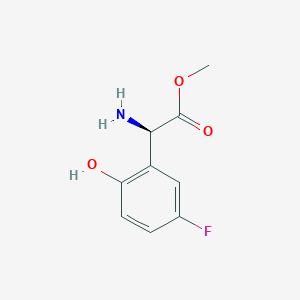

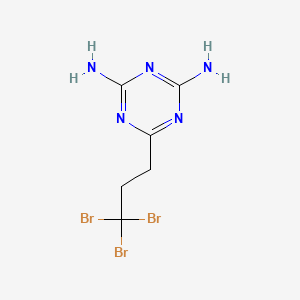
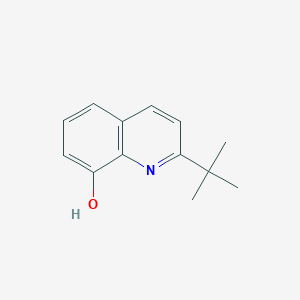
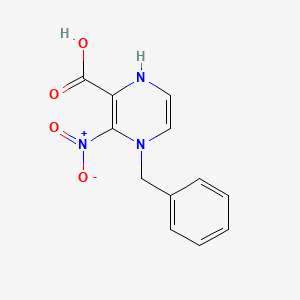
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
